tert-Butyl 5-methyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate
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Overview
Description
tert-Butyl 5-methyl-7-oxa-2-azaspiro[35]nonane-2-carboxylate is a synthetic organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-methyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate typically involves the reaction of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate with appropriate reagents to introduce the 5-methyl and 7-oxa groups. The reaction conditions often include the use of organic solvents such as chloroform or methanol, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes and ensuring the purity and yield of the product are maintained.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-methyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to increase efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 5-methyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for creating spirocyclic compounds.
Biology
In biological research, this compound can be used to study the effects of spirocyclic structures on biological systems. Its potential as a pharmacophore makes it of interest in drug discovery and development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its unique structure may allow it to interact with biological targets in novel ways, leading to new treatments for various diseases.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its spirocyclic structure can impart stability and rigidity to polymers and other materials.
Mechanism of Action
The mechanism by which tert-Butyl 5-methyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate exerts its effects is not fully understood. its spirocyclic structure likely allows it to interact with specific molecular targets, such as enzymes or receptors, in a unique manner. This interaction can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
- tert-Butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate
- tert-Butyl 7-hydroxy-7-methyl-2-azaspiro[3.5]nonane-2-carboxylate
Uniqueness
What sets tert-Butyl 5-methyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate apart from similar compounds is the presence of the 5-methyl and 7-oxa groups. These modifications can significantly alter the compound’s chemical properties and biological activity, making it a unique and valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H23NO3 |
---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
tert-butyl 5-methyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate |
InChI |
InChI=1S/C13H23NO3/c1-10-7-16-6-5-13(10)8-14(9-13)11(15)17-12(2,3)4/h10H,5-9H2,1-4H3 |
InChI Key |
BKWLHOFYHKJSBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCCC12CN(C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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